3-[(2-Thienylmethyl)amino]propanenitrile
Overview
Description
3-[(2-Thienylmethyl)amino]propanenitrile is a useful research compound. Its molecular formula is C8H10N2S and its molecular weight is 166.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
3-[(2-Thienylmethyl)amino]propanenitrile and its analogs are used as precursors for synthesizing various heterocyclic systems, including imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds have potential applications due to their chemical and biological properties (Drabina & Sedlák, 2012).
Preparation of Antimicrobial Substances
The compound is used as a key synthons for preparing a variety of new, uniquely substituted heterocyclic substances with promising antimicrobial activities against various bacteria and yeasts (Behbehani et al., 2011).
Theoretical Study of Nitriles
This compound is part of a family of nitriles that have been studied for intramolecular hydrogen bonds and anomeric effects, which are essential in understanding their chemical properties and reactivity (Fernández et al., 1992).
Catalyst in Synthesis Processes
It has been used in copper-catalyzed Markovnikov-type intermolecular azidocyanation of aryl alkenes, serving as a potential strategy for synthesizing corresponding amino acids (Xu et al., 2014).
Properties
IUPAC Name |
3-(thiophen-2-ylmethylamino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6,10H,2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMFMEXOLTWXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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